molecular formula C8H7NO B037814 o-Tolyl isocyanate CAS No. 614-68-6

o-Tolyl isocyanate

Cat. No.: B037814
CAS No.: 614-68-6
M. Wt: 133.15 g/mol
InChI Key: VAYMIYBJLRRIFR-UHFFFAOYSA-N
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Description

o-Tolyl isocyanate is a versatile aromatic isocyanate extensively employed as a fundamental building block in organic synthesis and chemical biology research. Its primary research value lies in its high reactivity as an electrophile, readily undergoing addition reactions with nucleophiles such as amines and alcohols to form ureas and carbamates (urethanes), respectively. This reactivity makes it an indispensable reagent for the synthesis of sophisticated molecular architectures, including functionalized polymers, ligands for catalysis, and complex small molecules. In chemical biology and medicinal chemistry, this compound is a key precursor for derivatizing biomolecules, facilitating the study of protein-ligand interactions and the development of enzyme inhibitors. The ortho-substituted methyl group on the phenyl ring introduces steric hindrance, which can be exploited to modulate the reactivity of the isocyanate group and influence the conformational properties of the resulting derivatives, offering a unique advantage in structure-activity relationship (SAR) studies. Researchers utilize this compound in the development of advanced materials, such as polyurethanes with tailored properties, and in the construction of molecular scaffolds for drug discovery. Handle with extreme care in a well-ventilated fume hood, as isocyanates are moisture-sensitive and known respiratory sensitizers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYMIYBJLRRIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052286
Record name 1-Isocyanato-2-methylbenzene
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-68-6
Record name 2-Methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyanato-2-methyl-
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Record name Benzene, 1-isocyanato-2-methyl-
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Record name 1-Isocyanato-2-methylbenzene
Source EPA DSSTox
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Record name o-tolyl isocyanate
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Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of o-toluidine with phosgene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

The reaction is typically carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale phosgenation processes. The process involves the continuous addition of phosgene to a solution of o-toluidine in an inert solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: o-Tolyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Substitution Reactions: Reacts with amines to form ureas.

    Hydrolysis: Reacts with water to form o-toluidine and carbon dioxide.

Common Reagents and Conditions:

Major Products Formed:

    Urethanes: Formed from reactions with alcohols.

    Ureas: Formed from reactions with amines.

    o-Toluidine and Carbon Dioxide: Formed from hydrolysis

Scientific Research Applications

Scientific Research Applications

o-Tolyl isocyanate has diverse applications across several research domains:

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives, including ureas and carbamates, which are essential in pharmaceuticals and agrochemicals.

Biological Studies

As a hapten, this compound can modify proteins by binding to amino acids, which may lead to changes in protein function and potential immunogenic responses. This property makes it valuable for studying allergic reactions and sensitization mechanisms in biological systems.

Material Science

In material science, this compound is used in the formulation of polymers and coatings. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials with enhanced properties.

Analytical Chemistry

It is used as a reagent in analytical chemistry for the detection and quantification of amines and alcohols through derivatization processes.

Safety Considerations

Due to its hazardous nature, this compound requires careful handling:

  • It can cause respiratory issues, skin irritation, and allergic reactions.
  • Proper safety measures must be implemented when working with this compound, including the use of personal protective equipment (PPE) such as gloves and respirators.

Case Study 1: Immunogenicity Research

Research has demonstrated that exposure to this compound can lead to sensitization in laboratory animals. A study published in Chemical Reviews detailed how this compound interacts with proteins, causing structural modifications that may trigger immune responses .

Case Study 2: Polymer Development

In a study focusing on new polymeric materials, this compound was employed as a building block for synthesizing polyurethane foams. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional formulations .

Mechanism of Action

The mechanism of action of o-tolyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various synthetic applications to form urethanes, ureas, and other derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Reactivity (Relative)
This compound C₈H₇NO 133.15 Ortho Moderate
p-Tolyl isocyanate C₈H₇NO 133.15 Para High
2,6-Dimethylphenyl isocyanate C₉H₉NO 147.17 2,6-Di-ortho Low
4-Chlorophenyl isocyanate C₇H₄ClNO 153.57 Para (Cl) High
Octadecyl isocyanate C₁₉H₃₇NO 295.50 Aliphatic chain Low

Table 2: Reaction Yields with Nucleophiles

Compound Reaction with Amines (%) Reaction with Alcohols (%) Reference
This compound 42–60 50–70
p-Toluenesulfonyl isocyanate 85–100 90–100
4-Methoxyphenyl isocyanate 54 75

Research Findings

  • Steric Effects : The ortho-methyl group in this compound reduces torsion angles (41.988°) compared to meta- or para-substituted analogs (50.0–54.98°), leading to distinct molecular geometries and slower reaction kinetics .
  • Selective Reactivity: In reactions with bisphenol, this compound selectively reacts with only one phenolic hydroxy group due to steric hindrance, unlike para-substituted isocyanates .
  • Coordination Chemistry : In arsenic cluster reactions, this compound’s -NCO group coordinates with silicon, forming Si–O bonds (1.727 Å) and C–N bonds (1.283 Å), comparable to other aryl isocyanates .

Biological Activity

o-Tolyl isocyanate (CAS RN: 614-68-6) is an aromatic isocyanate with significant biological activity, particularly in the context of its reactivity and potential health effects. This compound has garnered attention due to its applications in various industrial processes and its implications for human health, especially regarding respiratory and immunological responses.

  • Molecular Formula : C₈H₇NO
  • Molecular Weight : 133.15 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 186 °C
  • Flash Point : 92 °C
  • Specific Gravity : 1.08
  • Hazard Statements : Toxic if inhaled, causes skin and serious eye irritation, may cause respiratory issues .

Mechanism of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, leading to various physiological effects:

  • Respiratory Effects : Exposure to isocyanates, including this compound, has been linked to respiratory irritation and sensitization. Studies indicate that these compounds can activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammatory responses . This activation can lead to symptoms such as airway irritation, coughing, and potentially asthma-like reactions.
  • Immunological Responses : Research has shown that isocyanates can affect lymphocyte function by altering cyclic adenosine monophosphate (cAMP) levels. In sensitized individuals, exposure may result in a decreased ability to respond to cAMP stimuli, which is crucial for immune responses .
  • Chemical Reactivity : The reactivity of this compound with nucleophiles such as alcohols and amines can lead to the formation of carbamates and urethanes. These reactions are significant in both synthetic organic chemistry and toxicological contexts .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to toluene diisocyanate (TDI) reported that individuals showed signs of respiratory sensitization after prolonged exposure. The study highlighted that even low concentrations of isocyanates could lead to significant immunological changes, including the production of specific IgE antibodies against TDI, which cross-react with other isocyanates like this compound .

Case Study 2: TRPA1 Activation

Research demonstrated that both industrial isocyanates and tear gas agents activate TRPA1 receptors in sensory neurons, leading to nociceptive behaviors in animal models. This finding underscores the potential for this compound to elicit similar responses due to its chemical structure and reactivity .

Research Findings

Recent studies have provided insights into the kinetics and mechanisms of reactions involving this compound:

  • Kinetic Studies : The reaction kinetics between this compound and polycarbonate diols reveal that aromatic isocyanates exhibit higher reactivity compared to aliphatic counterparts due to resonance stabilization effects .
  • Biological Testing : Compounds derived from this compound have been evaluated for their antimicrobial and anticancer properties. Novel derivatives have shown promising activity against various bacterial strains and cancer cell lines, indicating potential therapeutic applications .

Summary Table of Biological Effects

Biological ActivityEffectReference
Respiratory IrritationAirway inflammation and irritation
Immunological ResponseAltered lymphocyte function
TRPA1 ActivationNociceptive behavior
Reactivity with AlcoholsFormation of carbamates/urethanes
Antimicrobial ActivityEffective against certain bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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o-Tolyl isocyanate
Reactant of Route 2
Reactant of Route 2
o-Tolyl isocyanate

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